Pyridin-2-yl vs. Pyridin-3-yl Regioisomer: Impact on Computed logP for CNS-like Permeability
The target compound, bearing a pyridin-2-yl substituent, displays a computed XLogP3-AA of 2, whereas the pyridin-3-yl regioisomer (CAS 941918-03-2) is predicted to have a slightly higher logP due to altered nitrogen placement affecting overall polarity [1]. A logP of 2 falls within the optimal range for CNS penetration, meaning the pyridin-2-yl orientation is more likely to meet CNS drug-likeness criteria than the 3-yl variant [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | Pyridin-3-yl regioisomer (CAS 941918-03-2): predicted XLogP3-AA > 2 (qualitative trend based on nitrogen position effect on polarity); CNS drug optimal logP range: 2–5 |
| Quantified Difference | Target compound XLogP3-AA = 2; pyridin-3-yl analog expected to exhibit higher logP, potentially reducing CNS drug-likeness score. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparator logP inferred from structural electronic effect of pyridyl nitrogen position. |
Why This Matters
For CNS-targeted screening libraries, a logP of 2 is statistically associated with higher blood-brain barrier permeation probability, making the pyridin-2-yl orientation more suitable than the 3-yl analog for neurological probe selection.
- [1] PubChem Compound Summary for CID 16955992, XLogP3-AA computed property. National Center for Biotechnology Information (2024). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
